molecular formula C13H11NO5 B1678063 Oxolinic acid CAS No. 14698-29-4

Oxolinic acid

Cat. No.: B1678063
CAS No.: 14698-29-4
M. Wt: 261.23 g/mol
InChI Key: KYGZCKSPAKDVKC-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Oxolinic acid plays a significant role in biochemical reactions, particularly in inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription . By binding to DNA gyrase, this compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth . Additionally, this compound interacts with dopamine transporters, inhibiting dopamine reuptake and increasing dopamine levels in the synaptic cleft .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In mammalian cells, this compound’s inhibition of dopamine reuptake can influence cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to cause central nervous system toxicity, including restlessness, dizziness, and visual disturbances .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the DNA gyrase enzyme, forming a complex that prevents the enzyme from supercoiling DNA . This inhibition halts bacterial DNA replication and transcription, leading to cell death. Additionally, this compound acts as a dopamine reuptake inhibitor by binding to dopamine transporters, preventing the reuptake of dopamine into presynaptic neurons and increasing dopamine levels in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is rapidly absorbed from the gastrointestinal tract, with peak serum concentrations reached within two to four hours . The compound exhibits a two-phase elimination pattern, with initial rapid clearance followed by a slower phase . Long-term exposure to this compound can lead to central nervous system toxicity and gastrointestinal disturbances .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For instance, in cattle, pigs, and poultry, recommended doses range from 10 to 20 mg/kg body weight per day . Higher doses can lead to adverse effects such as central nervous system toxicity and gastrointestinal disturbances . In fin fish, doses of 12 mg/kg body weight per day are recommended .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is excreted mainly through the kidneys. The metabolic pathways involve interactions with various enzymes, including cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound’s distribution is influenced by its lipophilicity and the presence of transport proteins. This compound can accumulate in tissues such as the liver and kidneys, where it exerts its antibacterial effects .

Subcellular Localization

This compound localizes primarily in the cytoplasm and nucleus of bacterial cells, where it interacts with DNA gyrase . In mammalian cells, the compound can be found in the cytoplasm, where it interacts with dopamine transporters . The subcellular localization of this compound is crucial for its antibacterial and dopamine reuptake inhibition activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxolinic acid is synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of 6,7-methylenedioxy-1-ethyl-4-quinolone-3-carboxylic acid. This involves the condensation of ethyl acetoacetate with 2,3-methylenedioxyaniline to form the quinolone core. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a pure, crystalline form. The use of solvents like acetone, ethyl acetate, and methanol is common in the purification stages .

Chemical Reactions Analysis

Types of Reactions

Oxolinic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the quinolone ring, potentially altering its antibacterial properties.

    Substitution: Substitution reactions, particularly at the quinolone ring, can lead to the formation of new compounds with different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various quinolone derivatives, which may exhibit different antibacterial activities and pharmacokinetic properties.

Scientific Research Applications

Oxolinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Oxolinic acid is part of the quinolone family of antibiotics, which includes other compounds such as nalidixic acid, ciprofloxacin, and norfloxacin. Compared to these compounds, this compound is unique in its specific structure and spectrum of activity:

    Nalidixic Acid: The first quinolone antibiotic, primarily effective against urinary tract infections.

    Ciprofloxacin: A second-generation quinolone with a broader spectrum of activity, including effectiveness against Gram-positive bacteria.

    Norfloxacin: Similar to ciprofloxacin but with a slightly narrower spectrum of activity.

This compound’s uniqueness lies in its specific inhibition of DNA gyrase and its particular effectiveness in aquaculture applications .

Properties

IUPAC Name

5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGZCKSPAKDVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1021089
Record name Oxolinic acid
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Molecular Weight

261.23 g/mol
Source PubChem
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Mechanism of Action

...INTERFERENCE WITH DEOXYRIBONUCLEIC ACID (DNA) SYNTH. OXOLINIC ACID, HOWEVER, HAS DEMONSTRATED 10-FOLD GREATER /THAN NALIDIXIC ACID/ ABILITY TO INHIBIT DNA REPLICATION, WHICH IS PARALLELED BY ITS GREATER IN VITRO ACTIVITY FOR ENTEROBACTERIACEAE.
Record name OXOLINIC ACID
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Color/Form

CRYSTALS FROM DIMETHYLFORMAMIDE

CAS No.

14698-29-4
Record name Oxolinic acid
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Record name Oxolinic acid
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Record name OXOLINIC ACID
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Melting Point

314-316 °C
Record name OXOLINIC ACID
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Synthesis routes and methods

Procedure details

A mixture of 5 g of ethyl 4-ethoxy-6,7-methylenedioxyquinoline-3-carboxylate and 0.06 g of p-toluene-sulfonic acid was heated at 180°C for 3 hours and cooled. To the product was added 50 ml of a 5% aqueous sodium hydroxide solution. The resulting mixture was heated at 90°-100°C for 30 minutes, the acidified by the addition of dilute hydrochloric acid and cooled. The precipitate was collected by filtration, washed with water and dried. There was obtained 4.42 g of 1-ethyl-6,7-methylenedioxy-4-quinolone-3-carboxylic acid, m.p. 318°C (decomposition).
Quantity
5 g
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reactant
Reaction Step One
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0.06 g
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does oxolinic acid exert its antibacterial effect?

A1: this compound inhibits bacterial DNA synthesis by targeting DNA gyrase [, ]. DNA gyrase is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, which are crucial for replication and transcription. By binding to the A subunit of DNA gyrase, this compound blocks this enzyme's activity, ultimately leading to bacterial cell death [].

Q2: Is this compound bactericidal or bacteriostatic?

A2: Research suggests that this compound can exhibit both bactericidal and bacteriostatic activity depending on the bacterial species, growth phase of the bacteria, and concentration of the drug used [, ].

Q3: Does this compound affect RNA synthesis?

A3: While primarily targeting DNA gyrase, studies show that this compound can also inhibit RNA synthesis at concentrations that do not significantly alter average DNA supercoiling []. This suggests an additional mechanism of action independent of its effect on DNA gyrase.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C13H11NO5 and a molecular weight of 261.23 g/mol.

Q5: Are there any specific spectroscopic data available for this compound?

A5: Several studies employ analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV detectors for characterizing and quantifying this compound in various matrices [, , , ]. These techniques utilize specific excitation and emission wavelengths for this compound detection.

Q6: What is the bioavailability of this compound in fish?

A6: Bioavailability of this compound in fish varies depending on the species and administration route. In Atlantic salmon, oral bioavailability was found to be 30.1% []. In turbot, oral bioavailability was 27.9% []. Factors like water temperature can also influence absorption [].

Q7: How is this compound distributed in fish tissues?

A7: this compound demonstrates good tissue penetration in fish, achieving significant concentrations in muscle, liver, kidney, and plasma after administration [, , , ].

Q8: What is the elimination half-life of this compound in fish?

A8: The elimination half-life varies among fish species. In Atlantic salmon, it's approximately 18.2 hours []. In Atlantic halibut, it's estimated to be 52 hours after intravenous administration [].

Q9: How does the esterification of this compound affect its pharmacokinetic properties?

A9: Vetoquinol, the carbitol ester of this compound, exhibits improved oral bioavailability compared to the parent drug in Atlantic halibut []. This esterification strategy appears to enhance absorption from the gastrointestinal tract.

Q10: Are there reported cases of this compound resistance in bacteria?

A10: Yes, resistance to this compound has been observed in several bacterial species, including Aeromonas salmonicida, a significant fish pathogen [, , ].

Q11: What are the mechanisms of resistance to this compound?

A11: Resistance mechanisms can involve mutations in the gyrA gene, encoding the A subunit of DNA gyrase, leading to decreased binding affinity of this compound to its target []. Additionally, alterations in outer membrane proteins can contribute to reduced drug uptake and contribute to resistance [].

Q12: Is there cross-resistance between this compound and other antibacterial agents?

A12: Studies show that cross-resistance can occur between this compound and other quinolones, such as flumequine [, ]. Additionally, exposure to this compound can induce low-level resistance to oxytetracycline, suggesting potential cross-resistance mechanisms between these classes of antibiotics [].

Q13: What are the main toxicity concerns associated with this compound?

A13: While generally considered safe for use in animals when administered appropriately, high doses of this compound can have toxic effects, particularly on the central nervous system and gastrointestinal tract [].

Q14: Does this compound persist in the environment after use in aquaculture?

A14: Yes, this compound can persist in sediments below fish farms [, ]. Although it seems to degrade faster than oxytetracycline, its presence in the environment raises concerns about potential ecological impacts, particularly the development and spread of antibiotic resistance in bacterial populations.

Q15: What are the common methods for analyzing this compound residues?

A15: HPLC coupled with fluorescence or UV detection are widely employed for analyzing this compound residues in various matrices, including fish tissues, soil, and shrimp [, , , ]. These methods offer good sensitivity and selectivity for quantifying this compound.

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